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The strategic modification of nucleoside analogs has been a cornerstone of antiviral and

anticancer chemotherapy for decades. Among the various positions on the nucleoside scaffold,

the 3'-position of the sugar moiety has proven to be a critical determinant of biological activity.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3'-

substituted nucleoside analogs, offering insights into the causal links between specific

modifications and their therapeutic effects.

The Pivotal Role of the 3'-Hydroxyl Group: The
Foundation of Chain Termination
In natural DNA and RNA synthesis, the 3'-hydroxyl (-OH) group of the growing nucleic acid

chain is essential for forming a phosphodiester bond with the 5'-triphosphate of the incoming

nucleotide.[1][2] This fundamental process is exploited by a major class of nucleoside analogs
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that lack or have a modified 3'-OH group.[3][4] Once these analogs are incorporated into a

growing DNA or RNA strand by a viral or cellular polymerase, they act as chain terminators,

halting further elongation and disrupting replication.[2][5]

The classic example of this mechanism is Zidovudine (AZT), or 3'-azido-3'-deoxythymidine, a

cornerstone in the history of anti-HIV therapy.[5][6] The 3'-azido group in AZT prevents the

formation of the phosphodiester linkage, leading to DNA chain termination.[5] This mechanism

is central to the activity of many nucleoside reverse transcriptase inhibitors (NRTIs).

Comparative Analysis of Key 3'-Substitutions
The nature of the substituent at the 3'-position profoundly influences the analog's potency,

selectivity, and toxicity profile. Here, we compare some of the most significant 3'-modifications.

3'-Azido Analogs: The Pioneers of Antiviral Therapy
The introduction of an azido (-N3) group at the 3'-position, as seen in AZT, creates potent chain

terminators of viral reverse transcriptases.[5][7]

Mechanism of Action: After intracellular phosphorylation to the triphosphate form, 3'-azido

analogs are incorporated into the viral DNA.[5][6][8] The 3'-azido group blocks the formation

of the subsequent phosphodiester bond, leading to immediate chain termination.[5][6][8]

Structure-Activity Relationship: Studies on pyrimidine nucleosides have shown that the 3'-

azido group is crucial for potent anti-HIV-1 activity.[7] Modifications at other positions, such

as C-5 of the pyrimidine ring, can further modulate activity.[7] For instance, small alkyl

substitutions (like ethyl) at the C-5 position of 3'-azido-2',3'-dideoxyuridine can enhance

antiviral potency.[7]

Toxicity and Limitations: A significant drawback of AZT is its associated toxicity, including

hematological side effects and mitochondrial toxicity.[9][10] This is partly attributed to the

inhibition of human DNA polymerases, particularly the mitochondrial DNA polymerase γ.[10]

[11] Furthermore, AZT monophosphate can inhibit protein glycosylation, contributing to its

cytotoxic effects.[9]

3'-Fluoro Analogs: Enhancing Potency and Selectivity
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The substitution of the 3'-hydroxyl group with a fluorine atom has yielded nucleoside analogs

with potent antiviral activity.[12][13]

Mechanism of Action: Similar to azido analogs, 3'-fluoro-substituted nucleosides act as chain

terminators. The high electronegativity of fluorine can also influence the sugar pucker and

the overall conformation of the nucleoside, potentially affecting its interaction with viral

polymerases.

Structure-Activity Relationship: 3'-fluoro-3'-deoxythymidine has been identified as a highly

potent inhibitor of HIV-1 replication.[13] The antiviral activity of thymidine analogs is generally

increased with fluorine substitution at the 3'-position.[13] However, this is not a universal rule,

as the antiviral activity of adenosine or cytidine analogs may not be enhanced by 3'-

fluorination.[13] In some cases, the presence of a 3'-OH group is considered important for

antiviral activity, and its replacement with fluorine can lead to poor activity against certain

viruses like herpes viruses.[14]

Therapeutic Potential: 3'-deoxy-3'-fluoroadenosine has demonstrated broad-spectrum

antiviral activity against emerging flaviviruses, including Tick-borne encephalitis virus, Zika

virus, and West Nile virus, with low micromolar efficacy.[12]

3'-Ethynyl and Other Alkynyl Analogs: Exploring New
Chemical Space
The introduction of an ethynyl (-C≡CH) or other alkynyl groups at the 3'-position represents a

more recent strategy in the design of nucleoside analogs.

Mechanism of Action: These modifications also lead to chain termination. The rigid, linear

geometry of the ethynyl group can introduce specific steric constraints within the active site

of the polymerase, potentially leading to enhanced selectivity.

Structure-Activity Relationship: The SAR of 3'-ethynyl nucleosides is an active area of

research. The electronic and steric properties of the alkynyl substituent can be fine-tuned to

optimize antiviral or anticancer activity.
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The "Non-Obligate" Chain Terminators: A Paradigm
Shift
While the absence of a 3'-OH group is the classic mechanism for chain termination, some

nucleoside analogs possessing a 3'-OH group can still inhibit viral polymerases.[3][15] These

are often referred to as "non-obligate" chain terminators.[15]

Mechanism of Action: The inhibitory mechanism of these analogs is more complex. After

incorporation, the presence of other modifications on the sugar moiety, such as at the 2'-

position, can sterically hinder the binding of the next incoming nucleotide, effectively

terminating the chain.[15][16] For example, Sofosbuvir, a highly effective anti-HCV drug, is a

2'-fluoro-2'-C-methyl substituted nucleoside with an intact 3'-OH group.[15][16][17] Its

triphosphate form is incorporated by the HCV RNA-dependent RNA polymerase, after which

the 2'-modifications impede further elongation.[15][18]
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3'-Substituent
Key
Example(s)

Primary
Mechanism of
Action

Key
Therapeutic
Area(s)

Notable
SAR/Toxicity
Insights

Azido (-N3) Zidovudine (AZT)
Obligate Chain

Termination
Antiviral (HIV)

Potent activity,

but associated

with

mitochondrial

and

hematological

toxicity.[9][10][11]

Fluoro (-F)
3'-Fluoro-3'-

deoxythymidine

Obligate Chain

Termination

Antiviral (HIV,

Flaviviruses)

Can enhance

potency, but

effect is base-

dependent.[12]

[13]

Hydroxyl (-OH)
Sofosbuvir (with

2'-mods)

Non-Obligate

Chain

Termination

Antiviral (HCV)

Activity is

dependent on

other sugar

modifications

that sterically

hinder

elongation.[15]

[16]

Experimental Protocols for Evaluation
The evaluation of 3'-substituted nucleoside analogs involves a series of in vitro assays to

determine their efficacy and toxicity.

Polymerase Inhibition Assay
This biochemical assay directly measures the ability of the analog's triphosphate form to inhibit

the target viral or cellular polymerase.

Step-by-Step Methodology:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8182037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1472706/
https://pubs.acs.org/doi/10.1021/bi035596s
https://pmc.ncbi.nlm.nih.gov/articles/PMC7848998/
https://journals.asm.org/doi/10.1128/aac.33.12.2083
https://pmc.ncbi.nlm.nih.gov/articles/PMC8757734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7102778/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of Reagents:

Purified recombinant viral or human DNA/RNA polymerase.

A primer/template nucleic acid substrate.

Radiolabeled or fluorescently-labeled natural deoxynucleotide triphosphates (dNTPs) or

nucleotide triphosphates (NTPs).

The triphosphate form of the nucleoside analog.

Reaction buffer containing necessary salts and cofactors (e.g., MgCl2).

Reaction Setup:

Combine the polymerase, primer/template, and reaction buffer in a microcentrifuge tube or

a well of a microplate.

Add varying concentrations of the nucleoside analog triphosphate.

Initiate the reaction by adding the mixture of natural dNTPs/NTPs (including the labeled

one).

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C)

for a defined period.

Quenching and Analysis:

Stop the reaction by adding a quenching solution (e.g., EDTA).

Separate the elongated, labeled DNA/RNA product from the unincorporated labeled

nucleotides using methods like gel electrophoresis, filter binding assays, or

chromatography.[19]

Data Interpretation: Quantify the amount of incorporated label in the presence and absence

of the inhibitor to determine the IC50 value (the concentration of the inhibitor that causes

50% inhibition of polymerase activity).[19]
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Cell-Based Antiviral/Anticancer Assay
This assay assesses the ability of the nucleoside analog to inhibit viral replication or cancer cell

proliferation in a cellular context.

Step-by-Step Methodology:

Cell Culture:

Plate susceptible host cells (for antiviral assays) or cancer cell lines in a multi-well plate.

Compound Treatment:

Add serial dilutions of the nucleoside analog to the cells.

Infection (for antiviral assays):

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

Incubation: Incubate the plates for a period sufficient for several rounds of viral replication or

for significant cell proliferation to occur.

Endpoint Measurement:

Antiviral Activity (EC50): Measure the extent of viral replication through methods such as:

Cytopathic Effect (CPE) Reduction Assay: Visually score the protection of cells from

virus-induced death.[12]

Plaque Reduction Assay: Count the number of viral plaques formed.

Reporter Gene Assay: Measure the expression of a virus-encoded reporter gene (e.g.,

luciferase or GFP).

Quantitative PCR (qPCR): Quantify the amount of viral nucleic acid.

Anticancer Activity (IC50): Determine cell viability using assays like:

MTT or XTT Assay: Measures mitochondrial metabolic activity.[20][21]
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Trypan Blue Exclusion: Counts viable cells.

ATP-based Luminescence Assay: Quantifies cellular ATP levels.[19]

Data Analysis: Calculate the EC50 (for antiviral) or IC50 (for anticancer) value, representing

the concentration of the compound that inhibits viral replication or cell growth by 50%.

Cytotoxicity Assay
This is crucial to determine the therapeutic index of the analog.

Step-by-Step Methodology:

Cell Plating: Plate uninfected host cells or a panel of different cell lines in a multi-well plate.

Compound Treatment: Add serial dilutions of the nucleoside analog.

Incubation: Incubate the cells for the same duration as the efficacy assay.

Viability Measurement: Assess cell viability using the same methods described for the

anticancer assay (MTT, Trypan Blue, etc.).

Data Analysis: Calculate the CC50 (50% cytotoxic concentration). The selectivity index (SI),

calculated as CC50/EC50, is a key parameter for evaluating the therapeutic potential of the

compound.
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Caption: Intracellular activation and mechanism of action of chain-terminating nucleoside

analogs.
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Caption: Workflow for the preclinical evaluation of 3'-substituted nucleoside analogs.

Conclusion
The 3'-position of the nucleoside sugar is a critical locus for modulating biological activity. The

structure-activity relationships of 3'-substituted nucleoside analogs are complex, with the nature

of the substituent dictating the mechanism of action, potency, and safety profile. While the

classic paradigm of obligate chain termination by analogs lacking a 3'-OH group remains a

highly successful strategy, the development of non-obligate chain terminators has opened new

avenues for antiviral drug design. A thorough understanding of these SAR principles, coupled
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with rigorous experimental evaluation, is essential for the rational design of the next generation

of nucleoside analog therapeutics.

References
Elwell, L. P., et al. (1987). Antibacterial activity and mechanism of action of 3'-azido-3'-

deoxythymidine (BW A509U). Antimicrobial Agents and Chemotherapy, 31(2), 274–280.

Available at: [Link]

Elwell, L. P., et al. (1987). Antibacterial Activity and Mechanism of Action of 3'-Azido-3'-

Deoxythymidine (BW A509U). Antimicrobial Agents and Chemotherapy. Available at: [Link]

Yan, J. P., et al. (1995). 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A

novel mechanism for AZT cytotoxicity. The Journal of Biological Chemistry, 270(37), 22836–

22841. Available at: [Link]

Eriksson, S., et al. (2005). Nucleoside analog cytotoxicity - focus on enzyme regulation,

metabolism, and development of resistance. DiVA portal. Available at: [Link]

Villarreal, E. C., et al. (2007). 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine

phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT

hepatotoxicity. Biochemical Pharmacology, 73(9), 1433–1442. Available at: [Link]

Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine

against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 62(10), e00827-18.

Available at: [Link]

Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link]

Bougie, I., & Bisaillon, M. (2010). Antimicrobial strategies: inhibition of viral polymerases by

3'-hydroxyl nucleosides. Mini-Reviews in Medicinal Chemistry, 10(1), 54-65. Available at:

[Link]

McGuigan, C., et al. (2004). Synthesis and antiviral evaluation of some 3'-fluoro bicyclic

nucleoside analogues. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 1-5. Available at:

[Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 17 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC174711/
https://journals.asm.org/doi/pdf/10.1128/AAC.31.2.274
https://pubmed.ncbi.nlm.nih.gov/7545695/
https://www.diva-portal.org/smash/get/diva2:14324/FULLTEXT01.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752763/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6153813/
https://www.pharmgkb.org/pathway/PA144680882
https://pubmed.ncbi.nlm.nih.gov/20214612/
https://pubmed.ncbi.nlm.nih.gov/15043132/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zhou, X., & Cheng, Y. C. (2018). Addressing the selectivity and toxicity of antiviral

nucleosides. Antiviral Research, 154, 137–146. Available at: [Link]

Bazin, H., et al. (1989). Structure-activity relationships of fluorinated nucleoside analogs and

their synergistic effect in combination with phosphonoformate against human

immunodeficiency virus type 1. Biochemical Pharmacology, 38(1), 109-119. Available at:

[Link]

Chu, C. K., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral

agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells.

Journal of Medicinal Chemistry, 32(3), 612-617. Available at: [Link]

Dousis, V. D., et al. (2021). Targeting SARS-CoV-2 Polymerase with New Nucleoside

Analogues. Molecules, 26(11), 3241. Available at: [Link]

Role of the 3' Hydroxyl Group in DNA Synthesis Termination. (2025). Let's Talk Academy.

Available at: [Link]

Dideoxynucleotide chain termination oligonucleotides and their application. (2023). Bio-

Synthesis. Available at: [Link]

Canard, B., et al. (2018). Recapitulating Trafficking of Nucleosides Into the Active Site of

Polymerases of RNA Viruses: The Challenge and the Prize. Frontiers in Microbiology, 9,

2235. Available at: [Link]

Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A

review for chemists and non-chemists. Part II: Complex modifications to the nucleoside

scaffold. Antiviral Research, 154, 66–86. Available at: [Link]

Murata, H., et al. (2018). Chemical Incorporation of Chain-Terminating Nucleoside Analogs

as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease.

Molecules, 23(10), 2459. Available at: [Link]

Synthesis of Fluorinated Nucleoside Analogs with Antiviral Activity. (2019). Synfacts.

Available at: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 17 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5953770/
https://www.sciencedirect.com/science/article/abs/pii/0006295289900156
https://pubmed.ncbi.nlm.nih.gov/2918508/
https://www.proquest.com/openview/86e9e1c3a62f8b54439c7198a28e93f7/1?pq-origsite=gscholar&cbl=2043223
https://letstalkacademy.com/assertion-reason-questions-on-molecular-basis-of-inheritance/
https://www.biosyn.com/faq/dideoxynucleotide-chain-termination-oligonucleotides-and-their-application.aspx
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6168673/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6594717/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222736/
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0039-1690601
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Johnson, A. A., et al. (2003). Toxicity of Nucleoside Analogues Used to Treat AIDS and the

Selectivity of the Mitochondrial DNA Polymerase. Biochemistry, 42(45), 13143–13148.

Available at: [Link]

Deval, J. (2014). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs:

therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus.

Antiviral Chemistry and Chemotherapy, 23(6), 247-257. Available at: [Link]

Borbás, A., et al. (2008). Synthesis of 3′-deoxy-C3′-substituted xylofuranosyl-pyrimidine

nucleoside analogues via photoinduced thiol-ene addition. Tetrahedron, 64(45), 10398-

10405. Available at: [Link]

Ghosh, T. M., et al. (2014). Screening of in vitro cytotoxicity of nucleoside analogs in

HapMap cell lines to identify predictive markers of drug sensitivity. AACR Journals. Available

at: [Link]

Zou, B., et al. (2020). NS5-targeting nucleoside analogs inhibit dengue virus and other

flaviviruses. PLOS Neglected Tropical Diseases, 14(2), e0008047. Available at: [Link]

Parker, W. B., et al. (1994). Effects of antiviral nucleoside analogs on human DNA

polymerases and mitochondrial DNA synthesis. Journal of Biological Chemistry, 269(27),

17753-17758. Available at: [Link]

Das, K., & Arnold, E. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by

Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses,

14(11), 2359. Available at: [Link]

Mansour, T. S., et al. (1997). Structure-Activity Relationship of Pyrimidine Heterosubstituted

Nucleoside Analogues. Nucleosides and Nucleotides, 16(7-9), 1079-1082. Available at: [Link]

Kumar, A., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral

Properties. Molecules, 29(10), 2329. Available at: [Link]

von Kleist, M., & Schütte, C. (2012). HIV-1 Polymerase Inhibition by Nucleoside Analogs:

Cellular- and Kinetic Parameters of Efficacy, Susceptibility and Resistance Selection. PLOS

Computational Biology, 8(1), e1002359. Available at: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 17 Tech Support

https://pubs.acs.org/doi/10.1021/bi0352326
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5872161/
https://www.sciencedirect.com/science/article/pii/S004040200801047X
https://aacrjournals.org/cancerres/article/74/19_Supplement/5562/278519/Abstract-5562-Screening-of-in-vitro-cytotoxicity
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0008047
https://journals.asm.org/doi/abs/10.1128/aac.38.6.1262
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9696238/
https://www.tandfonline.com/doi/abs/10.1080/07328319708002824
https://www.mdpi.com/1420-3049/29/10/2329
https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1002359
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kim, C. H., et al. (1993). Synthesis and anticancer activity of various 3'-deoxy pyrimidine

nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-

pentofuranosyl)cytosine. Journal of Medicinal Chemistry, 36(3), 309-315. Available at: [Link]

Jeong, L. S., et al. (2017). Structure-Activity Relationships of Acyclic Selenopurine

Nucleosides as Antiviral Agents. Molecules, 22(7), 1167. Available at: [Link]

Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. (2014).

DDD UAB. Available at: [Link]

Kümmerer, B. M., et al. (2018). Nucleoside Analogs with Antiviral Activity against Yellow

Fever Virus. Antimicrobial Agents and Chemotherapy, 62(10), e01155-18. Available at: [Link]

Hakimelahi, G. H., et al. (2001). Design, synthesis, and biological evaluation of novel

nucleoside and nucleotide analogues as agents against DNA viruses and/or retroviruses.

Journal of Medicinal Chemistry, 44(22), 3749-3760. Available at: [Link]

Sharma, A., et al. (2023). Enhancing the Nucleoside Analog Response with Translational

Therapeutic Approaches to Overcome Resistance. Cancers, 15(2), 481. Available at: [Link]

Islam, M. R., et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of

Their Anticancer and Analgesic Potentials. Molecules, 27(11), 3509. Available at: [Link]

Andreeva, O. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues

Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12),

3681. Available at: [Link]

Seela, F., et al. (2012). Synthesis and biological evaluation of a series of thieno-expanded

tricyclic purine 2'-deoxy nucleoside analogues. Bioorganic & Medicinal Chemistry, 20(9),

2996-3003. Available at: [Link]

Andreeva, O. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues

Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12),

3681. Available at: [Link]

Sharma, A., et al. (2023). Enhancing the Nucleoside Analog Response with Translational

Therapeutic Approaches to Overcome Resistance. ResearchGate. Available at: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8426359/
https://www.mdpi.com/1420-3049/22/7/1167
https://ddd.uab.cat/record/121703
https://journals.asm.org/doi/10.1128/AAC.01155-18
https://pubmed.ncbi.nlm.nih.gov/11606136/
https://www.mdpi.com/2072-6694/15/2/481
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9182283/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234399/
https://pubmed.ncbi.nlm.nih.gov/22460010/
https://www.mdpi.com/1420-3049/26/12/3681
https://www.researchgate.net/publication/367924403_Enhancing_the_Nucleoside_Analog_Response_with_Translational_Therapeutic_Approaches_to_Overcome_Resistance
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. letstalkacademy.com [letstalkacademy.com]

2. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

3. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA
Damage and Their Removal by Human ERCC1-XPF Endonuclease - PMC
[pmc.ncbi.nlm.nih.gov]

5. ClinPGx [clinpgx.org]

6. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human
immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

9. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for
AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

10. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver
mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

11. pubs.acs.org [pubs.acs.org]

12. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging
Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

13. journals.asm.org [journals.asm.org]

14. Synthesis and antiviral evaluation of some 3'-fluoro bicyclic nucleoside analogues -
PubMed [pubmed.ncbi.nlm.nih.gov]

15. Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA
Viruses: The Challenge and the Prize - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/product/b1499273?utm_src=pdf-custom-synthesis#bc-rfq
https://www.letstalkacademy.com/dna-synthesis-termination-3-hydroxyl-role/
https://www.biosyn.com/tew/Dideoxynucleotide-chain-termination-oligonucleotides-and-their-application.aspx
https://pubmed.ncbi.nlm.nih.gov/19228073/
https://pubmed.ncbi.nlm.nih.gov/19228073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273010/
https://www.clinpgx.org/pathway/PA165859361
https://pubmed.ncbi.nlm.nih.gov/3551832/
https://pubmed.ncbi.nlm.nih.gov/3551832/
https://pubmed.ncbi.nlm.nih.gov/2918508/
https://pubmed.ncbi.nlm.nih.gov/2918508/
https://pubmed.ncbi.nlm.nih.gov/2918508/
https://ecosalgenes.frenoy.eu/pdf/207.pdf
https://pubmed.ncbi.nlm.nih.gov/8182037/
https://pubmed.ncbi.nlm.nih.gov/8182037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1472706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1472706/
https://pubs.acs.org/doi/10.1021/bi035596s
https://pmc.ncbi.nlm.nih.gov/articles/PMC7848998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7848998/
https://journals.asm.org/doi/10.1128/aac.33.12.2083
https://pubmed.ncbi.nlm.nih.gov/15043132/
https://pubmed.ncbi.nlm.nih.gov/15043132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8757734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8757734/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic
applications against positive-strand RNA viruses beyond hepatitis C virus - PMC
[pmc.ncbi.nlm.nih.gov]

17. mdpi.com [mdpi.com]

18. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An
Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

19. Addressing the selectivity and toxicity of antiviral nucleosides - PMC
[pmc.ncbi.nlm.nih.gov]

20. diva-portal.org [diva-portal.org]

21. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [A Comparative Guide to the Structure-Activity
Relationship of 3'-Substituted Nucleoside Analogs]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1499273/docs#a-comparative-guide-to-
the-structure-activity-relationship-of-3-substituted-nucleoside-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 16 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7102778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7102778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7102778/
https://www.mdpi.com/1420-3049/29/10/2390
https://pmc.ncbi.nlm.nih.gov/articles/PMC9604226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9604226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5890540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5890540/
https://www.diva-portal.org/smash/get/diva2:377210/fulltext01.pdf
https://aacrjournals.org/cancerres/article/74/19_Supplement/5562/597767/Abstract-5562-Screening-of-in-vitro-cytotoxicity
https://www.benchchem.com/product/b1499273/docs#a-comparative-guide-to-the-structure-activity-relationship-of-3-substituted-nucleoside-analogs
https://www.benchchem.com/product/b1499273/docs#a-comparative-guide-to-the-structure-activity-relationship-of-3-substituted-nucleoside-analogs
https://www.benchchem.com/product/b1499273/docs#a-comparative-guide-to-the-structure-activity-relationship-of-3-substituted-nucleoside-analogs
https://www.benchchem.com/product/b1499273/docs#a-comparative-guide-to-the-structure-activity-relationship-of-3-substituted-nucleoside-analogs
https://www.benchchem.com/product/b1499273?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 17 / 17 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

